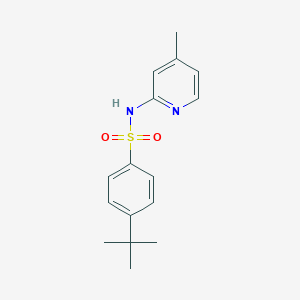
3-cloro-N-(4-metil-1,3-benzotiazol-2-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound that contains a benzothiazole moiety . Benzothiazoles are organic heterobicyclic compounds that are part of the organonitrogen heterocyclic compound family .
Synthesis Analysis
The synthesis of benzothiazoles, such as 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide, can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Molecular Structure Analysis
The molecular structure of 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide can be found in various databases . The molecular formula is C15H11ClN2OS and the molecular weight is 302.77864 .Chemical Reactions Analysis
The chemical reactions involving 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide include its molecular formula (C15H11ClN2OS), molecular weight (302.77864), and other properties .Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been reported to inhibit the growth ofMycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been reported to inhibit the growth ofMycobacterium tuberculosis, suggesting they may affect pathways related to bacterial growth and replication .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide in lab experiments is its ability to inhibit NF-κB activity, which is a crucial transcription factor involved in the regulation of inflammation. This compound is also relatively easy to synthesize and has been found to exhibit good stability under various conditions. However, one of the major limitations of using this compound is its potential toxicity, which can limit its application in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide. One area of research is the development of more potent analogs of this compound that can exhibit better anti-inflammatory, anti-tumor, and anti-cancer properties. Another area of research is the investigation of the exact mechanism of apoptosis induction in cancer cells by this compound. Furthermore, the potential application of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease should also be explored.
Métodos De Síntesis
The synthesis of 3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide involves the reaction between 4-methyl-2-aminobenzothiazole and 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound in moderate to good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Actividad Antitumoral
Compuestos similares a “3-cloro-N-(4-metil-1,3-benzotiazol-2-il)benzamida” han demostrado poseer efectos antitumorales en ensayos preclínicos. Estos efectos a menudo se estudian a nivel celular y molecular para comprender sus mecanismos de acción .
Efectos Antibacterianos
Análogos estructurales del compuesto han demostrado actividad antibacteriana preliminar in vitro contra diversas cepas bacterianas como Staphylococcus aureus, E. coli, P. aeruginosa, y S. typhi .
Actividad Anti-VIH
Los derivados del indol, que comparten algunas similitudes estructurales con los benzotiazoles, se han destacado por sus propiedades anti-VIH. Esto sugiere posibles vías de investigación para “this compound” en la actividad anti-VIH .
Agentes Anti-tuberculosos
Compuestos relacionados se han diseñado y sintetizado para evaluar su actividad anti-tuberculosa contra Mycobacterium tuberculosis. Esto indica una posible aplicación en la terapia de la tuberculosis .
Inhibición de la Proliferación Celular
Algunos compuestos sintéticos estructuralmente relacionados con los derivados de la benzamida han mostrado efectos significativos sobre la proliferación de células cancerosas, como las células de mieloma múltiple, al inhibir proteínas específicas involucradas en el crecimiento celular .
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-4-2-7-12-13(9)17-15(20-12)18-14(19)10-5-3-6-11(16)8-10/h2-8H,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTBETGCVAQEGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B472909.png)
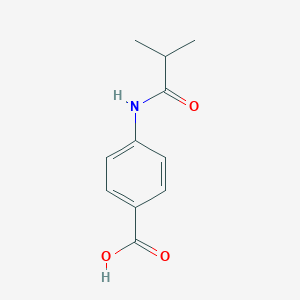
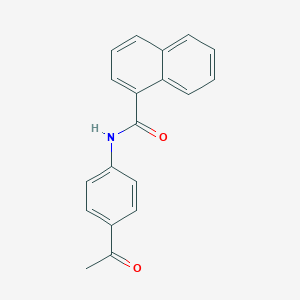
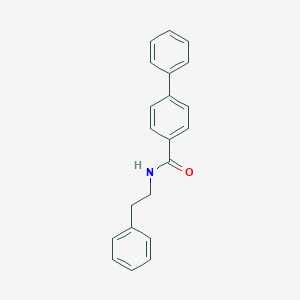

![N-[2,6-di(propan-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B472941.png)


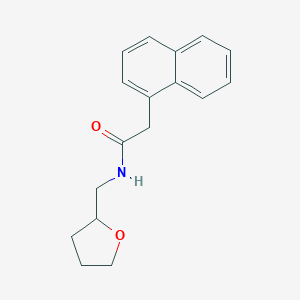
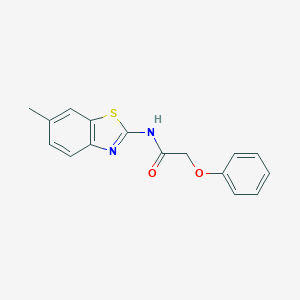
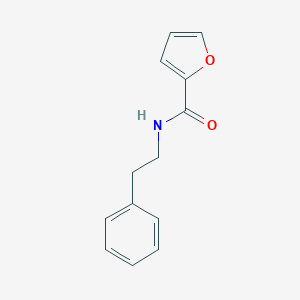
![N-(2-Methoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B472969.png)
